4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a brain-penetrant PET ligand selective for the δ-subunit-containing γ-aminobutyric acid type A receptors (GABA A Rs)
Mechanism of Action
Target of Action
The primary target of this compound is the δ-subunit-containing γ-Aminobutyric Acid Type A Receptors (GABA A Rs) . These receptors are involved in a number of brain diseases .
Mode of Action
The compound interacts with the δ-subunit-containing GABA A Rs, which are primarily found in peri- or extrasynaptic locations where they mediate tonic inhibition . This is distinct from the fast and transient synaptic inhibition .
Biochemical Pathways
The compound affects the γ-Aminobutyric acid (GABA) pathway. GABA is the main inhibitory neurotransmitter in the central nervous system and exerts its major physiological effect via interaction with ionotropic GABA A receptors (GABA A Rs) . The subunit composition of GABA A Rs appears to differ with subcellular localization, which dictates the type of inhibition mediated .
Pharmacokinetics
The compound is synthesized as a candidate radiotracer . It is produced in an automated system and trapped in an acetone solution containing the precursor 4-hydroxy-N-(2-(thiophen-2-yl)- imidazo[1,2-a]pyridin-3-yl)benzamide . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of the compound’s action are related to its interaction with the δ-subunit-containing GABA A Rs . Aberrant tonic inhibition mediated by α 4/6βδ-containing receptors has been implicated under various pathological conditions and related to discrete brain regions .
Biochemical Analysis
Biochemical Properties
The compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential ligand for the δ-subunit-containing γ-Aminobutyric Acid Type A Receptors (GABA A Rs), which are involved in a number of brain diseases
Cellular Effects
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are still being explored.
Molecular Mechanism
It is known to interact with biomolecules and potentially influence enzyme activity and gene expression
Preparation Methods
The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves several steps. One of the synthetic routes includes the reaction of 4-hydroxy-N-(2-(thiophen-2-yl)-imidazo[1,2-a]pyridin-3-yl)benzamide with [11C]methyl trifluoromethanesulfonate ([11C]MeOTf) in an acetone solution containing 2 N NaOH at room temperature . This method is used to produce the compound labeled with carbon-11 for PET imaging studies.
Chemical Reactions Analysis
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Neuroimaging: As a PET ligand, it is used to visualize δ-subunit-containing GABA A receptors in the brain.
Pharmacological Studies: The compound is studied for its potential therapeutic effects on brain diseases such as stroke and Angelman syndrome.
Drug Development: It serves as a lead compound for developing new drugs targeting GABA A receptors.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide include other imidazo[1,2-a]pyridine derivatives and benzamide derivatives. These compounds share structural similarities but may differ in their binding affinities, selectivity, and pharmacological effects. For example, other imidazo[1,2-a]pyridine derivatives may target different subunits of GABA A receptors or other receptor types altogether .
Properties
IUPAC Name |
4-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-9-7-13(8-10-14)19(23)21-18-17(15-5-4-12-25-15)20-16-6-2-3-11-22(16)18/h2-12H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKCRRXFKVASHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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